molecular formula C13H14N2O2 B1479071 2-(4-Cyanopiperidin-1-yl)benzoic acid CAS No. 2097957-69-0

2-(4-Cyanopiperidin-1-yl)benzoic acid

Cat. No.: B1479071
CAS No.: 2097957-69-0
M. Wt: 230.26 g/mol
InChI Key: PJQQUMIRTOKNMK-UHFFFAOYSA-N
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Description

2-(4-Cyanopiperidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic and Cell Stability Studies

One of the applications of structurally similar compounds to 2-(4-Cyanopiperidin-1-yl)benzoic acid includes the use of electron-acceptors like 2-cyanoacrylic acid in phenanthrocarbazole dye-sensitized solar cells. This research demonstrated the influence of various electron-acceptors on energy levels, light-harvesting ability, and the stability of donor-acceptor dyes in photoelectrochemical cells. The study highlighted the significance of electron-acceptor structures in achieving high power conversion efficiency and exceptional stability under sunlight exposure (Yang et al., 2016).

Coordination Polymers and Structural Studies

The properties of ligand modifications on metal complexes have been a significant area of study. Research involving 4-cyanobenzoic acid, a compound structurally related to this compound, delved into the synthesis of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers. These polymers exhibited varying topologies and structural diversities, with analyses revealing insights into the effects of functional groups on aromatic rings and twist angles on overall structural topology (Song et al., 2009).

Molecular and Crystal Structure Analyses

The molecular and crystal structures of several benzoic acids, including 4-(ω-Cyanopentyloxy)benzoic acid, were determined through X-ray diffractometry. The study revealed diverse packing arrangements and crystal structures influenced by hydrogen bonding and conformational differences in the cyanoalkoxy chain. This research offers valuable insights into the structural nuances of benzoic acid derivatives and their potential implications in various scientific fields (Zugenmaier et al., 2003).

Application in Fluorescence Probes

Compounds structurally similar to this compound have been used in the development of novel fluorescence probes. These probes, designed to detect reactive oxygen species selectively, demonstrate the potential of benzoic acid derivatives in biological and chemical applications. The research emphasizes the unique properties of these compounds in creating highly sensitive and selective sensors (Setsukinai et al., 2003).

Future Directions

While specific future directions for 2-(4-Cyanopiperidin-1-yl)benzoic acid are not available, research on similar compounds suggests potential areas of interest. For example, benzamides substituted with pyridine-linked 1,2,4-oxadiazole showed promising larvicidal and fungicidal activities, suggesting that this type of compound could be further studied for potential pesticidal applications .

Properties

IUPAC Name

2-(4-cyanopiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-9-10-5-7-15(8-6-10)12-4-2-1-3-11(12)13(16)17/h1-4,10H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQQUMIRTOKNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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